molecular formula C13H17N B3056043 2,2,4,8-Tetramethyl-1,2-dihydroquinoline CAS No. 6848-19-7

2,2,4,8-Tetramethyl-1,2-dihydroquinoline

Cat. No.: B3056043
CAS No.: 6848-19-7
M. Wt: 187.28 g/mol
InChI Key: IDFVSRHOUFJATJ-UHFFFAOYSA-N
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Description

2,2,4,8-Tetramethyl-1,2-dihydroquinoline is a heterocyclic organic compound belonging to the quinoline family. It is characterized by the presence of four methyl groups attached to the quinoline ring system. This compound is known for its significant applications in various fields, including medicinal chemistry, industrial processes, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,8-Tetramethyl-1,2-dihydroquinoline typically involves cyclization reactions. One classical method is the Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. this method requires high temperatures and can be quite violent .

Another approach involves the Pechmann condensation, where 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline reacts with ethyl acetoacetate in the presence of a catalytic amount of sulfuric acid to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs metal-modified catalysts to enhance the yield and selectivity of the reaction. The use of metal catalysts such as palladium or platinum can facilitate the cyclization process under milder conditions compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions: 2,2,4,8-Tetramethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2,4,8-Tetramethyl-1,2-dihydroquinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its higher degree of methylation enhances its stability and reactivity compared to its analogs .

Biological Activity

Overview

2,2,4,8-Tetramethyl-1,2-dihydroquinoline (TMQ) is a heterocyclic organic compound belonging to the quinoline family. Its structure features four methyl groups attached to the quinoline ring system, which contributes to its diverse biological activities. TMQ is primarily recognized for its applications in medicinal chemistry and as an antioxidant in various industrial processes.

The biological activity of TMQ is attributed to several mechanisms:

  • Antioxidant Activity : TMQ acts as a lipid peroxidation inhibitor, protecting cellular structures from oxidative damage. It has been shown to enhance the function of antioxidant enzymes and reduce markers of oxidative stress in various models .
  • Enzyme Inhibition : The compound inhibits specific enzymes such as gluconate 2-dehydrogenase, which contributes to its anti-inflammatory and antiallergic properties.
  • Receptor Modulation : TMQ may function as a progesterone antagonist, influencing hormonal pathways that can affect various physiological processes.

Biological Activities

TMQ exhibits a range of biological activities that have been documented in various studies:

  • Antibacterial Properties : TMQ has demonstrated effectiveness against several bacterial strains, indicating its potential use in treating infections.
  • Anti-inflammatory Effects : Research indicates that TMQ can reduce inflammation by modulating pro-inflammatory cytokines and inhibiting apoptotic pathways in liver injury models .
  • Hepatoprotective Effects : In studies involving acetaminophen-induced liver damage in rats, TMQ derivatives have shown significant hepatoprotective properties by regulating oxidative stress and inflammation .

Table 1: Summary of Biological Activities of TMQ

Activity TypeDescriptionReferences
AntioxidantInhibits lipid peroxidation and enhances antioxidant enzyme function
AntibacterialEffective against various bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokines and apoptosis
HepatoprotectiveProtects against liver damage induced by toxins

Study on Hepatoprotective Effects

A notable study investigated the effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (a derivative of TMQ) on liver injury induced by acetaminophen. The study found that treatment with this compound significantly reduced oxidative stress markers and improved liver function indicators. The mechanism involved a decrease in inflammatory cytokines and the normalization of antioxidant enzyme activity .

Immunomodulatory Effects

Another study explored the immunomodulatory potential of TMQ derivatives on natural killer (NK) cells. It was found that these compounds could enhance NK cell viability and cytotoxicity against tumor cells. This suggests a potential application in cancer immunotherapy .

Properties

IUPAC Name

2,2,4,8-tetramethyl-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-9-6-5-7-11-10(2)8-13(3,4)14-12(9)11/h5-8,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFVSRHOUFJATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(N2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394203
Record name 2,2,4,8-Tetramethyl-1,2-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6848-19-7
Record name 2,2,4,8-Tetramethyl-1,2-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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